![molecular formula C8H15N3O B2877698 1-[(Pyrrolidin-3-yl)methyl]imidazolidin-2-one CAS No. 1510803-57-2](/img/structure/B2877698.png)
1-[(Pyrrolidin-3-yl)methyl]imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[(Pyrrolidin-3-yl)methyl]imidazolidin-2-one” is a chemical compound with the molecular formula C8H15N3O . It contains a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, analogs were designed and synthesized based on the lead compound donepezil, which is currently prescribed as a major drug for the management of mild to severe Alzheimer’s disease .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrrolidine ring and an imidazolidin-2-one group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation as Anti-Alzheimer's Agents
A series of N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives were synthesized and evaluated for anti-Alzheimer's activity, based on the lead compound donepezil, a major drug for Alzheimer's disease management. This research aimed to replace key functionalities in donepezil with N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) to explore anti-Alzheimer's profiles. The compounds demonstrated promising results in both in-vivo (behavioral studies) and in-vitro (biochemical assays) evaluations, with some showing excellent anti-Alzheimer's profiles (Gupta et al., 2020).
Antiviral Activity
Research on pyridyl imidazolidinone derivatives, including 1-[5-(4'-chlorobiphenyl-4-yloxy)-3-methylpentyl]-3-pyridin-4-yl-imidazolidin-2-one, demonstrated significant antiviral activity against enterovirus 71 (EV71), a serious infectious disease. The study highlighted the importance of the compound's stereochemistry on its antiviral efficacy, showing that one enantiomer was notably more effective than its counterpart (Chern et al., 2005).
Hypoglycemic Activity
The compound's framework has also been utilized in the design and synthesis of imidazopyridine thiazolidine-2,4-diones, aiming to explore its hypoglycemic activity. This research was inspired by the novel hypoglycemic compound rosiglitazone, with the imidazopyridine derivatives undergoing evaluation for their effect on insulin-induced adipocyte differentiation and their hypoglycemic activity in diabetic mouse models. The structure-activity relationships of these compounds were thoroughly examined to identify promising candidates for further clinical development (Oguchi et al., 2000).
Anticancer Agents
The compound's structure has been leveraged in the synthesis of potential anticancer agents, specifically imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, by cyclization of substituted amino-diaminopyridines. Although the targeted compounds demonstrated lower activity compared to known mitotic inhibitors, this research opens avenues for developing novel anticancer therapies by exploring the chemical space around imidazopyridines (Temple et al., 1987).
Zukünftige Richtungen
The future directions for “1-[(Pyrrolidin-3-yl)methyl]imidazolidin-2-one” and similar compounds could involve further exploration of their potential biological activities and therapeutic applications. The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen .
Eigenschaften
IUPAC Name |
1-(pyrrolidin-3-ylmethyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c12-8-10-3-4-11(8)6-7-1-2-9-5-7/h7,9H,1-6H2,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGVJEZKKSMIHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CN2CCNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1510803-57-2 |
Source


|
| Record name | 1-[(pyrrolidin-3-yl)methyl]imidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



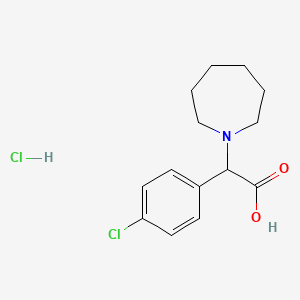
![Tert-butyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2877620.png)
![N-[1-(2-Methylsulfanylphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2877621.png)
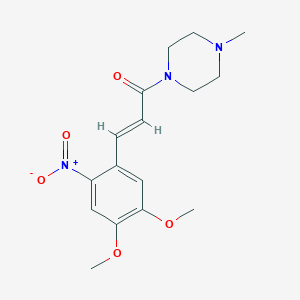
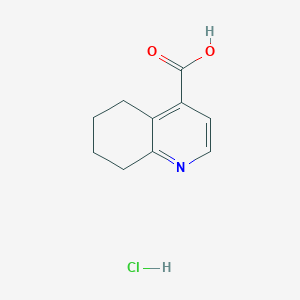
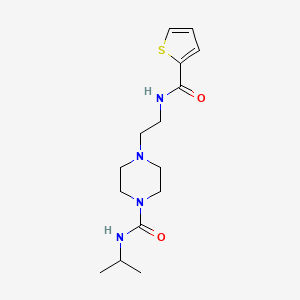
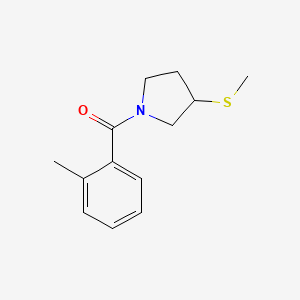
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B2877632.png)

![2-methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2877634.png)
![1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2877635.png)
![6-bromo-N-(cyanomethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2877637.png)